molecular formula C25H27N3O4S B2716938 N-(2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 899961-83-2

N-(2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2716938
CAS No.: 899961-83-2
M. Wt: 465.57
InChI Key: KKDQLDOLGHDOSG-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C25H27N3O4S and its molecular weight is 465.57. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Applications

Crystal Structures of Related Compounds

Research on compounds with similar structures, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, has provided valuable insights into their structural characteristics. Studies have shown that these compounds exhibit a folded conformation about the methylene C atom of the thioacetamide bridge. This conformation is stabilized by intramolecular hydrogen bonds, suggesting a potential for designing compounds with specific molecular recognition capabilities (Subasri et al., 2016).

Antitumor and Anticancer Activity

Some derivatives of thieno[3,2-d]pyrimidine, a core structure related to the compound , have demonstrated potent anticancer activity. These compounds were synthesized and evaluated for their antitumor activity against several human cancer cell lines, showing comparable potency to that of doxorubicin, a widely used chemotherapy drug (Hafez & El-Gazzar, 2017). This suggests the potential for compounds within this chemical class to be developed as novel anticancer agents.

Synthesis and Biological Activities

The design, synthesis, and evaluation of novel thiopyrimidine compounds have also been explored, with some showing promising biological activities. These studies involve the synthesis of compounds with various functional groups and their subsequent evaluation for different biological activities, including antimicrobial and anti-inflammatory properties. This research avenue highlights the versatility and potential utility of compounds with the thieno[3,2-d]pyrimidine skeleton in developing new therapeutic agents (Wanare, 2022).

Properties

IUPAC Name

N-(2-methylphenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-16(2)31-14-8-13-28-24(30)23-22(18-10-5-7-12-20(18)32-23)27-25(28)33-15-21(29)26-19-11-6-4-9-17(19)3/h4-7,9-12,16H,8,13-15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDQLDOLGHDOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCCOC(C)C)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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